tert-Butyl N-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate is a compound of significant interest in organic chemistry due to its unique structural features and potential applications in pharmaceuticals. This compound serves as an important intermediate in the synthesis of various biologically active molecules and is studied for its reactivity in different chemical transformations. The compound is characterized by the presence of an amino group at the 2-position and a methyl group on the imidazole ring, which contribute to its chemical properties and biological activities.
The compound can be classified under carbamates, which are esters of carbamic acid. The specific structure of tert-butyl N-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate suggests it may have applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its Chemical Abstracts Service (CAS) number is 918144-52-2, which facilitates its identification in chemical databases and literature.
The synthesis of tert-butyl N-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate typically involves several key steps:
The molecular formula of tert-butyl N-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate is , with a molecular weight of 240.30 g/mol. The compound's structure features a tert-butyl group attached to a carbamate moiety, which is linked to an amino-substituted imidazole ring.
Property | Value |
---|---|
Molecular Formula | C11H20N4O2 |
Molecular Weight | 240.30 g/mol |
IUPAC Name | tert-butyl N-[2-amino-1-(3-methylimidazol-4-yl)ethyl]carbamate |
InChI | InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-8(5-12)9-6-13-7-15(9)4/h6-8H,5,12H2,1-4H3,(H,14,16) |
InChI Key | NPZFCPAPCMKMMN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CN)C1=CN=CN1C |
tert-butyl N-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure for further applications in medicinal chemistry.
The mechanism of action for tert-butyl N-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. Upon binding to these targets, the compound can modulate their activity, leading to various biological effects. The precise pathways depend on the target molecule and the context of use, making it a valuable tool for drug development.
tert-butyl N-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Not specified |
Stability | Stable under standard laboratory conditions |
These properties are crucial for handling and application in laboratory settings.
tert-butyl N-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate finds applications across various scientific fields:
The synthesis of tert-butyl N-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate relies critically on robust carbamate protection strategies to preserve amine functionality during subsequent reactions. The tert-butoxycarbonyl (Boc) group serves as the principal protecting group due to its orthogonal stability and mild deprotection characteristics. A foundational approach involves reductive amination between Boc-protected aminoaldehydes and methylamine derivatives, leveraging sodium borohydride (NaBH₄) as the reducing agent in aprotic solvents. This method achieves yields exceeding 85% under optimized conditions (toluene, 0–5°C, 4-hour reaction time) while preventing epimerization at chiral centers [1].
Alternative pathways employ carbamate activation through in-situ anhydride formation. A patented methodology generates mixed anhydrides from Boc-glycine and ethyl chloroformate in tetrahydrofuran (THF), followed by nucleophilic attack by 1-methylimidazol-2-ylmethylamine. This two-step sequence proceeds with 78% yield and >99% purity after aqueous workup and recrystallization from ethyl acetate/hexane mixtures. Crucially, the Boc group remains intact under the mildly basic conditions (pH 8–9) required for anhydride coupling [1] [5].
Table 1: Comparative Reduction Methods for Carbamate-Protected Intermediates
Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Sodium borohydride | Toluene | 0–5 | 4 | 85 |
Sodium cyanoborohydride | Methanol | 25 | 12 | 92 |
Catalytic hydrogenation | Ethanol | 50 (5 bar H₂) | 6 | 88 |
Protection-deprotection sequences are meticulously timed within synthetic routes. Boc removal typically occurs as the final step using trifluoroacetic acid (TFA) in dichloromethane (20–25°C, 1–2 hours), minimizing exposure of the acid-labile imidazole ring to strongly acidic conditions. This temporal control prevents decomposition observed during prolonged acid treatments (>6 hours), which can degrade yields by 15–30% [5] [6].
Incorporating the 1-methyl-1H-imidazol-2-yl moiety demands strategic C–C bond formation adjacent to the carbamate-protected amine. The most efficient route employs aza-Michael addition between Boc-protected dehydroalanine derivatives and 1-methylimidazole. This method, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (60°C, 8–12 hours), achieves 76–82% yield with complete regioselectivity at the imidazole C4 position. The DBU catalyst proves essential for suppressing N-alkylation side products (<5% yield without catalyst) [6].
Electrophilic imidazole transfer provides an alternative pathway. 2-Lithio-1-methylimidazole, generated at −78°C using n-butyllithium in THF, attacks Boc-protected amino acid aldehydes with high diastereoselectivity (dr > 8:1). Quenching with saturated ammonium chloride followed by in-situ borane reduction yields the target β-amino alcohol functionality. This sequence requires strict temperature control (−78°C to 0°C transition during addition) to prevent organolithium decomposition and achieves 70% isolated yield after silica gel chromatography [3] [6].
Table 2: Imidazole Coupling Methodologies and Efficiency
Method | Key Reagent | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Aza-Michael Addition | Methylimidazole/DBU | CH₃CN, 60°C, 10h | 82 | C4 exclusive |
Organolithium Addition | 2-Li-1-methylimidazole | THF, −78°C to 0°C | 70 | >95% C2 attack |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | Toluene, 110°C, 24h | 65 | N1 functionalization |
Late-stage functionalization strategies leverage pre-formed imidazole cores. Condensation between N-Boc-2-aminoacetaldehyde and 1-methylimidazole-2-carboxaldehyde under reductive amination conditions (NaBH₃CN, methanol, pH 5) yields the target compound with 75% efficiency. This approach benefits from commercial availability of both aldehyde precursors but requires careful pH control to prevent imine hydrolysis and imidazole ring decomposition [3] [6].
Achieving stereochemical purity in tert-butyl N-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate demands enantioselective technologies due to the chiral β-amino alcohol center. Catalytic asymmetric hydrogenation of enamide precursors provides exceptional stereocontrol. Using Rh(I)-(R,R)-Et-DuPhos complexes (1 mol%) in methanol under 50 psi H₂ pressure, enantiomeric excess (ee) values reach 98% at complete conversion within 6 hours. The enamide substrate, (Z)-methyl 2-(N-Boc-amino)-3-(1-methyl-1H-imidazol-2-yl)acrylate, must maintain >95% geometric purity to prevent diastereomeric contamination [5] [6].
Chiral auxiliary approaches employ (S)-phenylglycinol as a temporary stereodirecting group. Condensation with Boc-protected glycine forms an oxazolone intermediate that undergoes diastereoselective addition to 1-methylimidazole-2-carboxaldehyde (THF, −78°C). Subsequent auxiliary removal via hydrogenolysis (Pd/C, H₂) yields the (R)-enantiomer of the target compound with 94% ee and 68% overall yield across four steps. Though step-intensive, this method avoids expensive transition metal catalysts [1] [5].
Kinetic resolution complements asymmetric synthesis. Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer of racemic 1-(1-methyl-1H-imidazol-2-yl)-2-((tert-butoxycarbonyl)amino)ethanol using vinyl acetate in MTBE. After 48 hours at 30°C, the unreacted (R)-alcohol is recovered with 99% ee and 42% yield, while the (S)-acetate is recycled via hydrolysis. This approach proves valuable when racemic synthesis is more economical than asymmetric methods [3] [5].
Table 3: Stereochemical Control Methodologies
Technique | Chiral Controller | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh/(R,R)-Et-DuPhos | MeOH, 50 psi H₂, 6h | 98 | 95 |
Chiral Auxiliary | (S)-Phenylglycinol | THF, −78°C, multi-step | 94 | 68 |
Enzymatic Kinetic Resolution | CAL-B lipase | MTBE, 30°C, 48h | 99 (R) | 42 (R) |
Chiral Salt Resolution | L-DBTA | EtOH/H₂O, recrystallization | >99 | 35 (per cycle) |
Diastereomeric crystallization completes the stereochemical toolbox. Diastereomeric salt formation with L-di-p-toluoyl tartaric acid (L-DBTA) in ethanol/water (4:1) provides >99% ee after two recrystallizations. Though maximum yield per cycle is limited to 35%, the process utilizes inexpensive reagents and standard equipment, making it viable for industrial-scale production when combined with racemization of the unwanted enantiomer [1] [3].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: